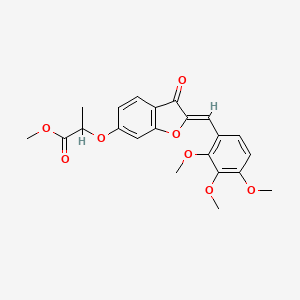

(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-Methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. Its core structure includes a dihydrobenzofuran scaffold with a 3-oxo group, a 2,3,4-trimethoxy-substituted benzylidene moiety at position 2, and a methyl propanoate ester at position 6 via an ether linkage.

Properties

IUPAC Name |

methyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-7-8-15-17(11-14)30-18(19(15)23)10-13-6-9-16(25-2)21(27-4)20(13)26-3/h6-12H,1-5H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNODYFJFWBEKO-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a benzofuran moiety and multiple methoxy groups. The presence of these functional groups is likely to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with various reagents to form the desired ester. Detailed synthetic pathways can be found in the literature, including methods that utilize microwave-assisted synthesis for improved yields and reaction times .

Antitumor Activity

Recent studies have evaluated the antitumor properties of related compounds, indicating that similar structures exhibit promising anticancer effects. For instance, a series of derivatives containing trimethoxybenzyl groups demonstrated significant growth inhibition in various cancer cell lines, with GI50 values comparable to standard chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. Molecular docking studies suggest that it may interact with specific targets involved in cell proliferation and survival .

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells), with morphological changes indicative of programmed cell death observed under microscopy. Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting a significant apoptotic effect.

Case Study 2: In Vivo Studies

Animal models treated with related compounds have demonstrated reduced tumor growth rates compared to controls. These studies provide preliminary evidence supporting the potential use of this compound as a therapeutic agent against certain types of cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzylidene ring, halogenation patterns, and ester groups. These variations significantly influence physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:

Substituent Variations on the Benzylidene Ring

- This substitution may lower lipophilicity (logP) compared to methoxy groups, affecting membrane permeability .

- 5-Bromo-2-methoxy substitution (Ev4: methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate): Bromine introduces steric bulk and polarizability, which could enhance halogen bonding interactions with biological targets. The 2-methoxy group may stabilize the benzylidene conformation via intramolecular hydrogen bonding .

- The extended conjugation from the cinnamate ester (vs. propanoate) may alter UV-Vis absorption profiles .

- 3-Chloro substitution (Ev8: 2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoic acid): The carboxylic acid group (vs. methyl ester) increases polarity, improving water solubility but reducing bioavailability. Chlorine’s moderate electronegativity balances electronic and steric effects .

Ester Group Modifications

- Methyl propanoate (Main compound vs. Ev2, Ev4): The methyl ester enhances lipophilicity (logP ~3.8 for similar analogs, as in Ev7), favoring passive diffusion across biological membranes. Hydrolysis to the carboxylic acid (as in Ev8) may occur in vivo, altering activity .

Key Physicochemical Properties

| Compound (Substituents) | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Main compound (2,3,4-trimethoxy) | ~386.3 | ~2.5 | 8 | 7 |

| 3-Fluoro analog (Ev2) | ~356.3 | ~2.8 | 7 | 7 |

| 3-Methoxy analog (Ev7) | 324.3 | 3.8 | 5 | 5 |

| 5-Bromo-2-methoxy analog (Ev4) | ~421.2 | ~3.2 | 7 | 7 |

Note: logP values estimated using analog data (e.g., Ev7’s XLogP3 = 3.8) and substitution effects.

Research Findings and Implications

- Bioactivity Trends : Methoxy-rich analogs (e.g., 3,4-dimethoxy in Ev9) show enhanced antioxidant capacity in preliminary studies, while halogenated derivatives (Ev2, Ev4, Ev8) exhibit stronger antimicrobial activity, likely due to halogen-mediated target interactions .

- Metabolic Stability : Methyl esters (main compound, Ev2, Ev4) are prone to esterase-mediated hydrolysis, whereas carboxylic acids (Ev8) may persist longer in systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.